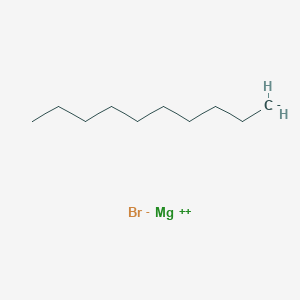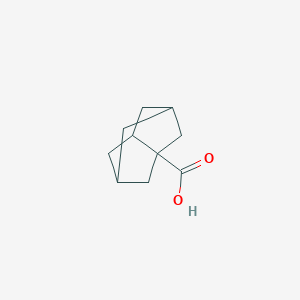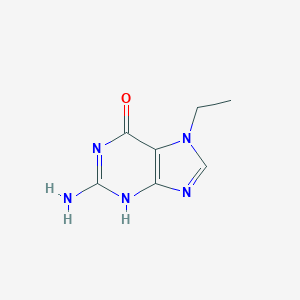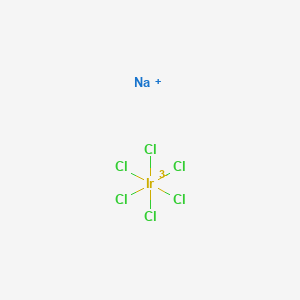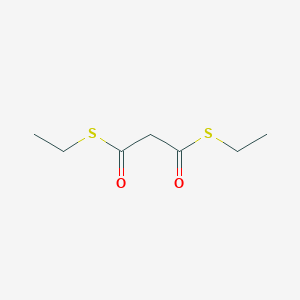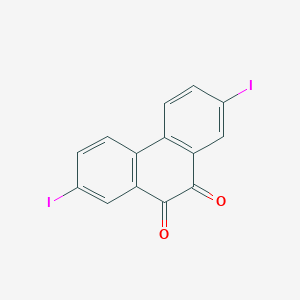
2,7-Diiodophenanthrene-9,10-dione
Vue d'ensemble
Description
2,7-Diiodophenanthrene-9,10-dione is a chemical compound that serves as a precursor for various conjugated polymers. It is characterized by the presence of two iodine atoms at the 2 and 7 positions of the phenanthrene-9,10-dione structure. This compound is of interest due to its potential applications in the field of organic electronics and photonics, where it can be used to create materials with desirable electronic and optical properties.
Synthesis Analysis
The synthesis of derivatives of 2,7-diiodophenanthrene-9,10-dione has been achieved through different methods. One practical synthesis route involves a one-pot reaction of 10,10-bis-(4-hexyloxy-phenyl)-2,7-diiodo-10H-phenanthren-9-one with triethylsilane in trifluoroacetic acid to selectively obtain 9,10-bis(4-hexyloxyphenyl)-2,7-diiodophenanthrene . Another approach for synthesizing functionalized 9-amino-10-arylphenanthrene derivatives employs a catalyst-free cascade reaction of arylboronic acids and 2'-cyano-biaryl-2-aldehyde N-tosylhydrazones, which can be further derivatized to synthesize fused phenanthrene derivatives .
Molecular Structure Analysis
The molecular structure of 2,7-diiodophenanthrene-9,10-dione derivatives has been characterized using various analytical techniques. For instance, the X-ray crystal structure of cyclobuta[I]phenanthrene-1,2-dione, a related compound, has been determined, providing insights into the molecular conformation and electronic structure that could be relevant for understanding the properties of 2,7-diiodophenanthrene-9,10-dione derivatives .
Chemical Reactions Analysis
2,7-Diiodophenanthrene-9,10-dione and its derivatives undergo various chemical reactions that modify their properties. For example, post-modification of copolymers derived from 2,7-di(thiophen-2-yl)phenanthrene-9,10-dione units can lead to significant changes in their emission properties. The introduction of quinoxaline and phenazine derivatives alters the emission, resulting in a hypsochromic shift for quinoxaline-containing copolymers and a bathochromic shift for phenazine-containing copolymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,7-diiodophenanthrene-9,10-dione derivatives have been extensively studied using techniques such as gel permeation chromatography (GPC), thermogravimetric analysis (TGA), nuclear magnetic resonance (NMR), Fourier transform infrared (FTIR) spectroscopy, UV–vis absorption, and emission spectroscopy. These studies have revealed that the derivatives exhibit interesting thermal and optical properties, such as high thermal stability and intense blue fluorescence, which are promising for applications in optoelectronic devices .
Safety And Hazards
Propriétés
IUPAC Name |
2,7-diiodophenanthrene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6I2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEXTLBWOUQIBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)C(=O)C3=C2C=CC(=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343666 | |
| Record name | 2,7-diiodophenanthrene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Diiodophenanthrene-9,10-dione | |
CAS RN |
16218-32-9 | |
| Record name | 2,7-diiodophenanthrene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



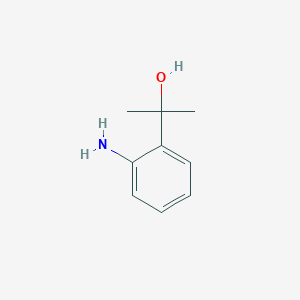
![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)
![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)
